EGFR Kinase Inhibition vs. Gefitinib
EGFR/microtubule-IN-1 (Compound 10c) demonstrated superior EGFR kinase inhibitory activity compared to the clinically approved EGFR inhibitor gefitinib under identical assay conditions. The IC50 value for 10c was 10.66 nM, whereas gefitinib exhibited an IC50 of 25.42 nM [1]. This represents a 2.4-fold improvement in potency against the isolated EGFR kinase target, despite 10c being designed as a dual-target agent rather than a pure EGFR inhibitor [1].
| Evidence Dimension | EGFR kinase inhibition IC50 |
|---|---|
| Target Compound Data | 10.66 nM |
| Comparator Or Baseline | Gefitinib: 25.42 nM |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) |
| Conditions | In vitro EGFR kinase inhibition assay (same experimental system) |
Why This Matters
For researchers requiring potent EGFR pathway modulation in cellular or biochemical assays, this compound provides stronger target engagement at lower concentrations than the reference first-generation EGFR TKI, enabling reduced compound consumption and potentially minimized EGFR-independent off-target effects.
- [1] Liu Y, et al. Design of balanced dual-target inhibitors of EGFR and microtubule. Bioorganic Chemistry. 2024;143:106961. View Source
